molecular formula C17H22N2O6S B11514745 2-Oxo-6-(piperidine-1-sulfonyl)-benzooxazole-3-carboxylic acid isobutyl ester

2-Oxo-6-(piperidine-1-sulfonyl)-benzooxazole-3-carboxylic acid isobutyl ester

Cat. No.: B11514745
M. Wt: 382.4 g/mol
InChI Key: QORIMLQEPSTVOT-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a piperidine sulfonyl group, and a carboxylate ester, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include a benzoxazole derivative, a piperidine sulfonyl chloride, and an appropriate carboxylate ester. The reaction conditions usually require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various sulfonamide compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-6-(piperidine-1-sulfonyl)-benzooxazole-3-carboxylic acid isobutyl ester
  • 2-Methylpropyl 2-oxo-6-(piperidine-1-sulfonyl)-2,3-dihydro-1,3-benzoxazole-3-carboxylate

Uniqueness

Compared to similar compounds, 2-METHYLPROPYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O6S

Molecular Weight

382.4 g/mol

IUPAC Name

2-methylpropyl 2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C17H22N2O6S/c1-12(2)11-24-16(20)19-14-7-6-13(10-15(14)25-17(19)21)26(22,23)18-8-4-3-5-9-18/h6-7,10,12H,3-5,8-9,11H2,1-2H3

InChI Key

QORIMLQEPSTVOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OC1=O

Origin of Product

United States

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